2,6-双(三氟甲基)苯甲基溴

描述

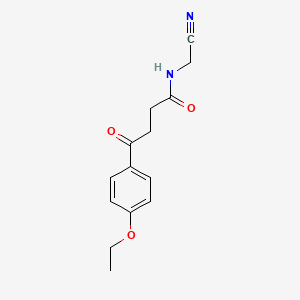

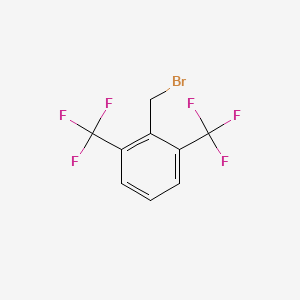

2,6-Bis(trifluoromethyl)benzyl bromide is an organic compound with the linear formula (CF3)2C6H3CH2Br . It has a molecular weight of 307.03 .

Molecular Structure Analysis

The molecular structure of 2,6-Bis(trifluoromethyl)benzyl bromide consists of a benzene ring substituted with two trifluoromethyl groups and one benzyl bromide group .Physical And Chemical Properties Analysis

2,6-Bis(trifluoromethyl)benzyl bromide is a liquid at room temperature with a boiling point of 176 °C . It has a refractive index of 1.449 and a density of 1.674 g/mL at 25 °C .科学研究应用

高效制备和安全注意事项

开发了一种改进且高效的 3,5-双(三氟甲基)苯溴化方法,从而可以安全地从前体溴化物制备潜在的爆炸性格林尼试剂。这项研究强调了在制备化学合成的高级中间体时安全性和效率的重要性 (Leazer 等人,2003)。

Stille 反应中的催化

研究了源自 2,6-双[(二苯基膦)甲基]苯的配合物的催化性能,该配合物在 Stille 反应中表现出优异的催化效率。这突出了此类化合物在促进交叉偶联反应中的作用,而交叉偶联反应在有机合成中至关重要 (Olsson 等人,2005)。

亲核三氟甲基化反应

一项研究证明了使用离子液体作为亲核三氟甲基化反应的反应介质,该反应涉及三氟甲基(三甲基)硅烷。这项研究展示了 2,6-双(三氟甲基)苄基溴衍生物在促进亲核取代中的多功能性,为含氟化学品的发展做出了贡献 (Kim & Shreeve,2004)。

新型杀虫剂的合成

另一个应用是合成新型杀虫剂,例如双氟苯脲,表明 2,6-双(三氟甲基)苄基溴衍生物在农业化学中的重要性。该合成过程证明了该化合物在制造有效的病虫害防治剂中的作用 (刘安泉,2015)。

苄基溴化

该化合物已用于苄基溴化,在 (三氟甲基)苯中使用 N-溴代琥珀酰亚胺并进行光化学活化。该技术提供了一种更清洁、快速且高产的溴化方法,用毒性较小的替代品取代了传统溶剂 (Suarez 等人,2009)。

安全和危害

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s known that benzyl bromides are generally involved in nucleophilic substitution reactions . They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively .

Mode of Action

2,6-Bis(trifluoromethyl)benzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine atom. The bromine then leaves, resulting in a new bond between the carbon and the nucleophile . The exact mode of action can vary depending on the specific nucleophile and reaction conditions.

Action Environment

The action, efficacy, and stability of 2,6-Bis(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity and the types of reactions it undergoes. Similarly, temperature can influence reaction rates. The presence of other reactive species can also affect the compound’s behavior. For instance, certain nucleophiles might outcompete others, influencing the compound’s mode of action .

属性

IUPAC Name |

2-(bromomethyl)-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6/c10-4-5-6(8(11,12)13)2-1-3-7(5)9(14,15)16/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMLRMMSVUQPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dichlorooxazolo[4,5-b]pyridine](/img/structure/B2797738.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)

![2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2797747.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)

![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)